molecular formula C20H23BrN2O3 B249178 [4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone

[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone

Cat. No. B249178
M. Wt: 419.3 g/mol
InChI Key: OOROARLEQSHTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone, also known as Bromo-DragonFLY, is a synthetic psychedelic compound that belongs to the phenethylamine family. It was first synthesized in 1998 by a team of chemists led by Aaron P. Monte at Purdue University. The compound has gained popularity among the scientific community due to its unique chemical structure and potential applications in research.

Mechanism of Action

[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanoneFLY acts as a partial agonist at the serotonin 5-HT2A receptor, which results in the activation of downstream signaling pathways. This leads to changes in the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanoneFLY has been shown to induce a wide range of physiological and psychological effects, including altered perception, mood, and cognition. It has also been reported to produce mild to severe adverse effects, such as nausea, vomiting, and seizures. These effects are believed to be mediated by the compound's interaction with the serotonin 5-HT2A receptor.

Advantages and Limitations for Lab Experiments

[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanoneFLY has several advantages as a research tool, including its high affinity for the serotonin 5-HT2A receptor and its ability to induce a wide range of physiological and psychological effects. However, its use in laboratory experiments is limited by its potential toxicity and adverse effects, which can make it difficult to obtain reliable results.

Future Directions

There are several future directions for research on [4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanoneFLY, including the investigation of its potential therapeutic applications in the treatment of various psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to better understand the compound's mechanism of action and its effects on various neurotransmitter systems in the brain. Finally, the development of new analogs and derivatives of [4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanoneFLY may lead to the discovery of more potent and selective compounds with improved safety profiles.

Synthesis Methods

The synthesis of [4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanoneFLY involves a multi-step process that includes the reaction of 4-bromo-2,5-dimethoxybenzaldehyde with piperazine in the presence of a reducing agent. The resulting intermediate is then reacted with 3,5-dimethoxyphenyl magnesium bromide to form the final product.

Scientific Research Applications

[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanoneFLY has been used in various scientific studies to investigate its mechanism of action and potential therapeutic applications. It has been shown to exhibit high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.

properties

Product Name

[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone

Molecular Formula

C20H23BrN2O3

Molecular Weight

419.3 g/mol

IUPAC Name

[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone

InChI

InChI=1S/C20H23BrN2O3/c1-25-18-11-16(12-19(13-18)26-2)20(24)23-9-7-22(8-10-23)14-15-3-5-17(21)6-4-15/h3-6,11-13H,7-10,14H2,1-2H3

InChI Key

OOROARLEQSHTLT-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.